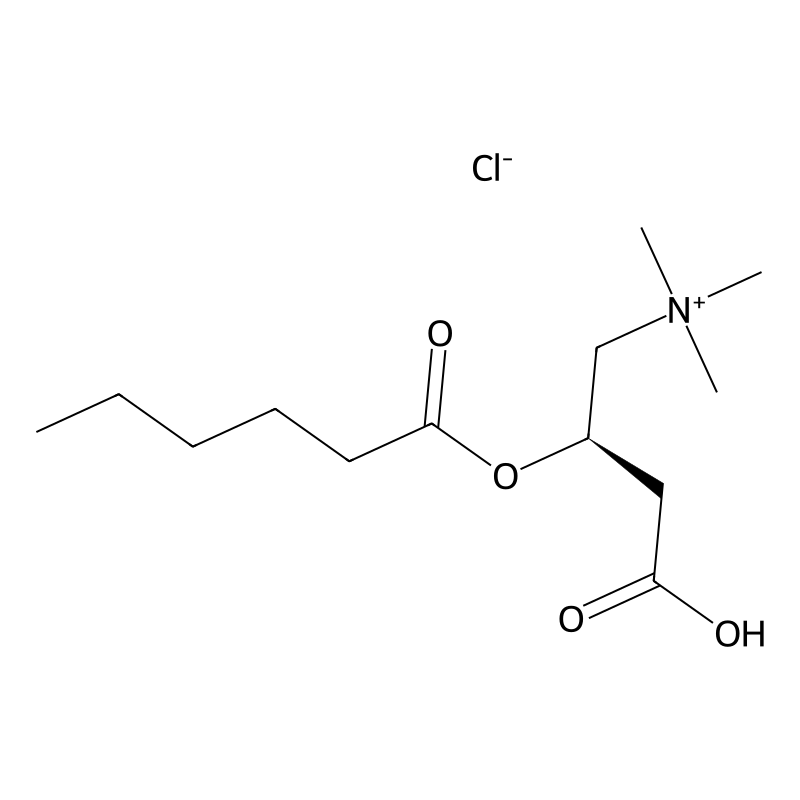

Hexanoyl-L-carnitine chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Hexanoyl-L-carnitine Hydrochloride is used as reactant in the synthesis of carnitine benzyl esters as prodrugs.

Here's what we can glean from current research:

- Structural Similarity to Existing Carnitine Compounds: Hexanoyl-L-carnitine chloride shares structural similarities with other L-carnitine derivatives already used in research. These existing compounds have shown promise in areas like improving cellular energy production and reducing fatigue []. However, more research is needed to determine if Hexanoyl-L-carnitine chloride possesses similar properties.

- Potential for Mitochondrial Function Studies: Carnitine plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouse. Some researchers hypothesize that Hexanoyl-L-carnitine chloride might be useful in studying mitochondrial function due to its carnitine structure []. However, this is purely theoretical and requires further investigation.

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine derivative, characterized by the presence of a hexanoyl group attached to the carnitine molecule. Its chemical formula is C₁₃H₂₆ClNO₄, and it has a molecular weight of 295.8 g/mol. This compound is often utilized in biochemical research and has applications in metabolic studies due to its role in fatty acid metabolism and transport within cells .

- It might influence carnitine transport or metabolism due to its L-carnitine moiety.

- The hexanoyl group could play a role in targeting specific cellular processes.

This compound exhibits significant biological activity, particularly in the context of energy metabolism. Hexanoyl-L-carnitine chloride plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. It has been shown to enhance mitochondrial function and may have implications in treating metabolic disorders associated with fatty acid utilization . Moreover, it has been studied for its potential antioxidant properties and ability to modulate cellular signaling pathways.

Hexanoyl-L-carnitine chloride can be synthesized through various methods:

- Direct Acylation: Carnitine is reacted with hexanoyl chloride in the presence of a base such as triethylamine, leading to the formation of hexanoyl-L-carnitine.

- Esterification: The reaction of L-carnitine with hexanoic acid under acidic conditions can yield hexanoyl-L-carnitine, which can then be converted to its chloride form by reacting with hydrochloric acid.

- Enzymatic Methods: Using acyltransferases that catalyze the transfer of acyl groups from fatty acids to carnitine can also produce this compound efficiently .

Hexanoyl-L-carnitine chloride has several applications:

- Biochemical Research: Used as a substrate in studies involving fatty acid metabolism.

- Clinical Research: Investigated for potential therapeutic roles in metabolic disorders such as obesity and diabetes.

- Nutritional Supplements: Sometimes included in formulations aimed at enhancing energy metabolism and exercise performance .

Research indicates that hexanoyl-L-carnitine chloride interacts with various metabolic pathways. It may influence the activity of enzymes involved in lipid metabolism and has been shown to affect mitochondrial function positively. Studies have also explored its interactions with other compounds that modulate energy expenditure and oxidative stress responses, suggesting a multifaceted role in cellular metabolism .

Hexanoyl-L-carnitine chloride shares structural similarities with other acylcarnitines but possesses unique properties due to its specific hexanoyl group. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetyl-L-carnitine | C₈H₁₅NO₄ | Shorter acyl chain; used for cognitive enhancement. |

| Octanoyl-L-carnitine | C₉H₁₉NO₄ | Longer acyl chain; impacts energy metabolism differently. |

| Palmitoyl-L-carnitine | C₁₃H₂₅NO₄ | Even longer acyl chain; associated with different metabolic profiles. |

Hexanoyl-L-carnitine chloride is unique due to its medium-chain length, which allows for rapid metabolism while still providing benefits associated with longer-chain acylcarnitines . This specificity may make it particularly effective in certain metabolic contexts compared to its shorter or longer counterparts.

Laboratory-Scale Synthesis Protocols

Direct Esterification Method Using Dicyclohexylcarbodiimide

The most widely employed laboratory synthesis method involves the esterification of L-carnitine with hexanoic acid using dicyclohexylcarbodiimide as a coupling agent . This procedure typically requires L-carnitine hydrochloride dissolved in trichloroacetic acid, which is then reacted with hexanoic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine as a catalyst . The reaction proceeds at temperatures between 40-50°C for 18 hours, yielding hexanoyl-L-carnitine chloride with purities exceeding 95% .

Thionyl Chloride Activation Protocol

An alternative synthesis route involves the activation of hexanoic acid with thionyl chloride to form hexanoyl chloride, followed by reaction with L-carnitine [2]. The free fatty acid is incubated with thionyl chloride at a ratio of 15 milligrams of fatty acid per microliter of thionyl chloride under continuous shaking for 4 hours at 70°C [2]. The resulting hexanoyl chloride is then reacted with carnitine hydrochloride dissolved in trichloroacetic acid at 45°C for 18 hours [2]. After cooling, the product is precipitated and washed three times in cold diethyl ether [2].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Mediated Synthesis

A modern approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine for the coupling reaction [3]. This method begins with racemic 4-amino-3-hydroxybutanoic acid, which undergoes benzyl protection, reductive amination with formaldehyde, and subsequent coupling with hexanoic acid using the carbodiimide system [3]. The reaction yields are typically 65-85% with good reproducibility [3].

Steglich Esterification Procedure

The Steglich esterification represents a refinement of the dicyclohexylcarbodiimide method, incorporating catalytic amounts of 4-dimethylaminopyridine to enhance reactivity [4]. This procedure involves the reaction of hexanoic acid with L-carnitine in dichloromethane at 0°C to room temperature for 3 hours, achieving yields of 80-95% [4]. The method is particularly effective for sterically hindered substrates and provides excellent selectivity [4].

| Synthesis Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| DCC/DMAP Coupling | 40-50°C, 18h, DCM | 70-90 | Mild conditions, high yields | Expensive reagents, DCU byproduct |

| Thionyl Chloride | 70°C, 4h then 45°C, 18h | 60-80 | Simple procedure, versatile | Harsh conditions, side reactions |

| EDC/DMAP Method | Room temperature, DCM | 65-85 | Efficient coupling, good selectivity | Requires purification |

| Steglich Protocol | 0°C to RT, 3h | 80-95 | Well-established, reliable | Side reactions possible |

Industrial Manufacturing Processes

Ruthenium-Catalyzed Enantioselective Synthesis

Industrial production of L-carnitine derivatives employs ruthenium-catalyzed enantioselective reduction of 4-chloro-3-oxobutyrate esters [5]. The process utilizes ruthenium complexes corresponding to specific formulas, where the substrate concentration ranges from 5 to 15 grams per 100 milliliters of solvent [5]. The reaction conditions typically involve temperatures of 120°C and pressures of 5 bar, achieving substrate conversion rates of 100% within 30 minutes to 240 minutes [5]. The resulting intermediates are then reacted with trimethylamine to form L-carnitine [5].

Continuous-Flow Manufacturing

A modern industrial approach involves continuous-flow preparation methods utilizing micromixer technology [6]. The process includes mixing chlorine gas with diketene solution through a first micromixer, followed by transportation to a microchannel reactor for chlorination and esterification to obtain 4-chloroacetoacetate [6]. Subsequent steps involve enzymatic reduction using reductase to produce (R)-4-chloro-3-hydroxybutyrate, which is then subjected to substitution and hydrolysis reactions with trimethylamine solution [6].

Microbiological Production Systems

Industrial-scale production also employs microbiological methods for stereospecific synthesis [7]. These processes utilize bacterial systems capable of producing L-carnitine directly through fermentation or enzymatic conversion of precursors such as crotonobetaine or γ-butyrobetaine [7]. The microbiological approach offers advantages in terms of environmental sustainability but faces challenges related to reproducibility and potential biological contamination [7].

| Industrial Process | Key Parameters | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Ruthenium Catalysis | 120°C, 5 bar, 30-240 min | 92-98 | High enantioselectivity | Expensive catalyst |

| Continuous-Flow | Micromixer, controlled flow | 70-85 | Scalable, consistent | Complex equipment |

| Microbiological | 37°C, controlled pH | Variable | Environmentally friendly | Contamination risk |

Purification Techniques (Chromatography, Crystallization)

Reversed-Phase High-Performance Liquid Chromatography

The most effective purification method for hexanoyl-L-carnitine chloride involves reversed-phase high-performance liquid chromatography using C18 columns [8]. The analytical separation is achieved using a Resolve-PAK 5-micron C18 radially compressed cartridge eluted with a tertiary gradient containing varying proportions of water, acetonitrile, tetrahydrofuran, triethylamine, potassium phosphate, and phosphoric acid [8]. Baseline separation is obtained for standard mixtures containing various acylcarnitines, including hexanoyl-carnitine, with detection at 254 nanometers [8].

Ion-Exchange Chromatography

Ion-exchange chromatography serves as an effective purification technique for acylcarnitines [9]. The process involves isolation by protein precipitation, desalting, and cation-exchange solid-phase extraction [9]. Recovery rates of 77-85% are achieved for carnitine and acylcarnitines using this method [9]. The technique is particularly valuable for removing salts and other ionic impurities from the crude product [9].

Crystallization Procedures

Crystallization represents the final purification step for achieving high-purity hexanoyl-L-carnitine chloride [10]. The process involves controlled cooling and seeding techniques using ethanol-acetone solvent systems [10]. The crystallization procedure includes adding ethanol to the concentrated residue at a weight ratio of 1-4:1, heating to reflux until complete dissolution, cooling to 40°C, adding L-carnitine seed crystals, and further cooling to 20°C before adding acetone [10]. The final crystallization is performed at 10°C with stirring for 1-2 hours, followed by filtration and vacuum drying [10].

Cocrystallization Techniques

Advanced purification methods include cocrystallization techniques that address the hygroscopic nature of L-carnitine derivatives [11]. The cocrystal formation involves the development of new solid forms through intermolecular hydrogen bonding, resulting in materials with reduced hygroscopicity and improved processability [11]. These techniques achieve purities exceeding 99% while maintaining the biological activity of the compound [11].

| Purification Method | Purity Achieved (%) | Recovery (%) | Applications | Advantages |

|---|---|---|---|---|

| Reversed-Phase HPLC | >95 | 80-90 | Analytical separation | High resolution, isomer separation |

| Ion-Exchange | >90 | 77-85 | Salt removal | Effective cleanup |

| Crystallization | >98 | 70-85 | Final purification | Cost-effective, simple |

| Cocrystallization | >99 | 60-80 | Hygroscopicity control | Improved stability |

Preparative Liquid Chromatography

Large-scale purification employs preparative liquid chromatography systems using C18 preparative columns [3]. The separation is performed using gradients of trifluoroacetic acid in water and acetonitrile, achieving purities exceeding 95% with recovery rates of 75-90% [3]. This method is particularly suitable for industrial applications requiring high-purity products [3].

Flash Chromatography

Flash chromatography using silica gel with ethyl acetate and dichloromethane solvent systems provides rapid intermediate purification [3]. The technique achieves purities of 90-95% with recovery rates of 80-90%, making it suitable for processing moderate quantities of material [3]. The method is cost-effective and can be easily scaled for different batch sizes [3].